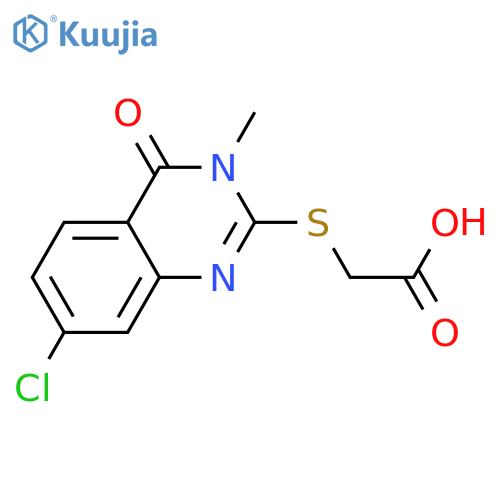Cas no 886500-60-3 ((7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid)

886500-60-3 structure
商品名:(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid 化学的及び物理的性質
名前と識別子
-
- (7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- 2-[(7-Chloro-3,4-dihydro-3-methyl-4-oxo-2-quinazolinyl)thio]acetic acid
- 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)aceticacid
- 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- 2-[(7-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid
- 886500-60-3
- DTXSID501151061
-
- MDL: MFCD06739944
- インチ: InChI=1S/C11H9ClN2O3S/c1-14-10(17)7-3-2-6(12)4-8(7)13-11(14)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
- InChIKey: ZILBUEJATAWVCD-UHFFFAOYSA-N
- ほほえんだ: CN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O
計算された属性
- せいみつぶんしりょう: 284.0022410Da
- どういたいしつりょう: 284.0022410Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM218101-1g |
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid |
886500-60-3 | 97% | 1g |
$551 | 2021-08-04 | |
| Chemenu | CM218101-1g |
2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid |
886500-60-3 | 97% | 1g |
$648 | 2022-08-31 |
(7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
886500-60-3 ((7-Chloro-3-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
